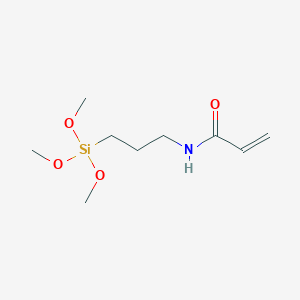

N-(3-(Trimethoxysilyl)propyl)acrylamide

Vue d'ensemble

Description

N-(3-(Trimethoxysilyl)propyl)acrylamide is a versatile organosilane compound with the molecular formula C9H19NO4Si. It is widely used in various fields due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the synthesis of hybrid materials, where it serves as a coupling agent to enhance the compatibility between different components.

Mécanisme D'action

Target of Action

N-(3-(Trimethoxysilyl)propyl)acrylamide, also known as N-[3-(Trimethoxysilyl)propyl]prop-2-enamide or N-(3-trimethoxysilylpropyl)prop-2-enamide, is a complex compound with a variety of potential targets. Similar compounds have been used for surface modification of materials like silica gel , suggesting that its targets could be surfaces of various substrates.

Mode of Action

The compound acts as a monomer and a coupling agent in polymerization reactions . It can copolymerize with other monomers to produce polymer films with improved mechanical properties and adhesion to various substrates . The presence of an additional functional group of acrylate facilitates its use for grafting polymerization on plastic surfaces .

Biochemical Pathways

It’s known that the compound undergoes raft (reversible addition-fragmentation chain transfer) polymerization, a type of controlled/living radical polymerization . This process allows for fine control over the polymer’s architecture, morphology, and chemical structure .

Result of Action

The result of this compound’s action is the formation of polymers with improved mechanical properties and adhesion to various substrates . It can also lead to the formation of transparent mesoporous hybrids with a surface area of up to 400 m2.g-1 when used in the sol-gel process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can form explosive mixtures with air on intense heating . Additionally, the compound’s ability to form polymers and modify surfaces suggests that its action could be influenced by the properties of the substrates it interacts with.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(3-(Trimethoxysilyl)propyl)acrylamide can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The process involves the following steps:

- Dissolving 3-(trimethoxysilyl)propylamine in an appropriate solvent like dichloromethane.

- Adding acryloyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.

- Stirring the mixture for several hours to ensure complete reaction.

- Purifying the product through techniques such as distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(Trimethoxysilyl)propyl)acrylamide undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Polymerization: It can participate in radical polymerization reactions to form polymers with unique properties.

Condensation: The silanol groups can react with other silanes or siloxanes to form cross-linked networks.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Condensation: Often performed in the presence of catalysts like tin or titanium compounds.

Major Products Formed

Hydrolysis: Produces silanol groups and methanol.

Polymerization: Results in the formation of poly(this compound) with varying molecular weights.

Condensation: Leads to the formation of cross-linked siloxane networks.

Applications De Recherche Scientifique

N-(3-(Trimethoxysilyl)propyl)acrylamide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Trimethoxysilyl)propyl acrylate

- 3-(Aminopropyl)triethoxysilane

- 3-(Glycidyloxypropyl)trimethoxysilane

Uniqueness

N-(3-(Trimethoxysilyl)propyl)acrylamide is unique due to its acrylamide functional group, which allows it to participate in polymerization reactions, forming polymers with specific properties. This distinguishes it from other similar compounds that may not have the same polymerization capabilities .

Propriétés

IUPAC Name |

N-(3-trimethoxysilylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHNWFFWGDCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)C=C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551757 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57577-96-5 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

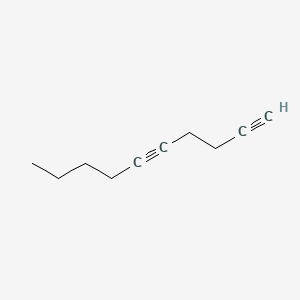

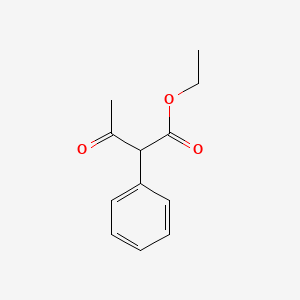

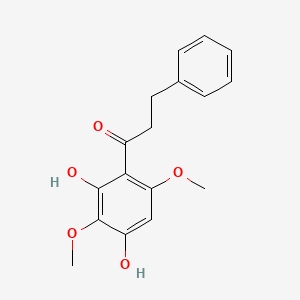

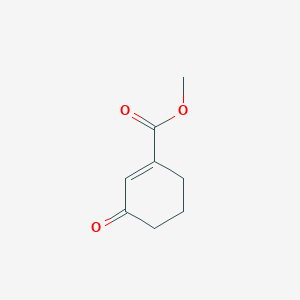

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.